N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6, fused to a 5,6-dihydro-1,4-oxathiine ring system. The oxathiine moiety is fully oxidized to a 4,4-dioxide, conferring unique electronic and steric properties. The compound’s carboxamide group and phenyl substituent further enhance its structural complexity, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Crystallographic analysis of similar benzothiazole and oxathiine derivatives has historically relied on the SHELX software suite, particularly SHELXL for refinement and SHELXS for structure solution . Elemental analysis data (e.g., C, H, N percentages) for analogous compounds, such as 6-methoxy-2-phenyl-1,4-benzoxathiin, suggest standardized methods for verifying purity and composition .
Properties
Molecular Formula |
C18H13ClN2O4S2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H13ClN2O4S2/c19-12-6-7-13-14(10-12)26-18(20-13)21-17(22)15-16(11-4-2-1-3-5-11)27(23,24)9-8-25-15/h1-7,10H,8-9H2,(H,20,21,22) |
InChI Key |
JQNOFTIQOGGGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1,3-benzothiazole-2-amine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid under specific reaction conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, sulfoxides, sulfones, and amine derivatives .
Scientific Research Applications
N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit specific enzymes involved in the inflammatory process.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and pain . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into three groups: benzothiazoles , oxathiines , and carboxamide derivatives . Key comparisons are outlined below:
Table 1: Structural and Substituent Comparisons
Key Observations:
Electronic Effects : The chlorine substituent in the target compound likely increases electrophilicity compared to methoxy or phenyl groups in analogs, influencing reactivity and binding affinity.
Oxathiine Oxidation: The 4,4-dioxide group enhances polarity and hydrogen-bonding capacity relative to non-oxidized oxathiines (e.g., 6-methoxy-2-phenyl-1,4-benzoxathiin) .
NMR Profile : NMR studies of macrocyclic analogs (e.g., rapamycin derivatives) reveal that substituent-induced chemical shift changes (e.g., in regions A and B) correlate with altered electronic environments . For the target compound, the chloro and carboxamide groups are expected to cause distinct shifts in aromatic and amide proton regions.
Table 2: Hypothetical NMR Chemical Shift Comparison (δ, ppm)*
*Data inferred from analogous compounds in cited studies.
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for 1,4-oxathiines, involving cyclization and oxidation steps . Challenges include regioselective chlorination and stabilizing the E-configuration.
Bioactivity Potential: Chlorinated benzothiazoles are known for antimicrobial and anticancer properties. The 4,4-dioxide group may improve solubility, enhancing bioavailability compared to non-polar analogs.
Crystallographic Refinement : SHELX-based methods would resolve the compound’s stereochemistry, particularly the E-configuration and oxathiine conformation.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions leveraging retrosynthetic analysis. Key steps include condensation of benzothiazole precursors with oxathiine-carboxamide derivatives under reflux conditions (e.g., ethanol or dichloromethane). Optimization requires careful control of catalysts (e.g., acid/base), temperature, and solvent polarity. Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by purification via column chromatography or recrystallization . Statistical design of experiments (DoE) can minimize trial numbers by systematically varying parameters like molar ratios and reaction times .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization employs spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming substituent positions.
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves 3D atomic arrangement using SHELX programs for structure refinement .
Q. What biological activities are associated with structurally related benzothiazole derivatives?
Similar compounds exhibit antimicrobial, anticancer, and enzyme inhibitory activities. The chloro and oxathiine groups enhance electrophilicity, enabling interactions with biological targets like DNA or protein kinases. Preliminary assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) guide further pharmacological studies .
Q. Which functional groups in the compound are critical for its chemical reactivity?
Key groups include:
- 6-Chloro-benzothiazole: Enhances electrophilic aromatic substitution.
- Oxathiine-4,4-dioxide: Imparts polarity and hydrogen-bonding capacity.
- Carboxamide: Participates in nucleophilic reactions (e.g., hydrolysis under acidic/basic conditions). Reactivity can be probed via kinetic studies under varying pH and temperature .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models be resolved?
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:
- Multi-technique analysis: Combine X-ray crystallography (definitive bond lengths/angles) with dynamic NMR to study conformational flexibility.
- Computational refinement: Adjust solvent effects or dispersion corrections in density functional theory (DFT) simulations.
- Statistical validation: Use root-mean-square deviations (RMSD) to quantify agreement between experimental and modeled data .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
Advanced approaches include:
- Reaction path searching: Quantum mechanics (QM) methods (e.g., Gaussian, ORCA) map transition states and intermediates for key reactions like hydrolysis.
- Molecular docking: AutoDock or Schrödinger Suite models binding affinities to enzymes (e.g., topoisomerase II).
- Machine learning (ML): Trains models on datasets of benzothiazole derivatives to predict solubility or toxicity .
Q. How can stereochemical outcomes (e.g., E/Z isomerism) be controlled during synthesis?
Strategies involve:
- Chiral catalysts: Use palladium complexes or organocatalysts to induce asymmetry.
- Chromatographic separation: Chiral stationary phases (CSPs) resolve enantiomers post-synthesis.
- Crystallography-guided design: Analyze crystal packing to favor specific conformers. For example, the (2E)-configuration is stabilized by intramolecular hydrogen bonds .
Q. What methodologies address low yields in multi-step syntheses?
Yield optimization includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
